(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine
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Overview
Description
(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a fused imidazo-pyrazine ring system, which is known for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of an intermediate through the condensation of benzylamine with a suitable diketone, followed by cyclization to form the imidazo-pyrazine core
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the methanamine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as secondary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-d]pyrimidine compounds: Known for their kinase inhibitory activity and potential in treating inflammatory conditions and cancers.
1H-Pyrazolo[3,4-b]pyridines: These compounds have diverse biomedical applications and are structurally similar due to the presence of fused heterocyclic rings.
Uniqueness
(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine stands out due to its unique imidazo-pyrazine core, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and development.
Properties
Molecular Formula |
C14H18N4 |
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Molecular Weight |
242.32 g/mol |
IUPAC Name |
(7-benzyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-3-yl)methanamine |
InChI |
InChI=1S/C14H18N4/c15-8-14-16-9-13-11-17(6-7-18(13)14)10-12-4-2-1-3-5-12/h1-5,9H,6-8,10-11,15H2 |
InChI Key |
UPHLKOGMUQLSBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CN=C2CN)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
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